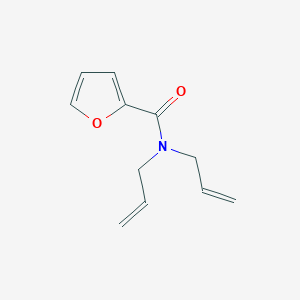
N,N-Diallyl-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diallyl-2-furancarboxamide, also known as DAF, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of furan, a heterocyclic organic compound that is widely used in the chemical industry. DAF is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N,N-Diallyl-2-furancarboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that this compound can inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to their death. Another proposed mechanism is that this compound can modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In the brain, this compound has been shown to have neuroprotective effects and can modulate neurotransmitter release. This compound has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-Diallyl-2-furancarboxamide in lab experiments is its high yield and simple synthesis method. This compound is also soluble in water and organic solvents, making it easy to work with. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on N,N-Diallyl-2-furancarboxamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its neuroprotective effects further and its potential as a treatment for neurodegenerative diseases. Additionally, the design of novel compounds based on the this compound scaffold could lead to the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research fields. Its simple synthesis method and high yield make it a promising compound for drug discovery and other research applications. Further studies on its mechanism of action and potential therapeutic uses are needed to fully understand its potential in these areas.
Synthesemethoden
The synthesis of N,N-Diallyl-2-furancarboxamide involves a reaction between furfurylamine and diallylamine in the presence of trifluoroacetic acid. This method is simple and efficient, and the yield of this compound is high. The reaction takes place at room temperature and can be completed within a few hours. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N,N-Diallyl-2-furancarboxamide has potential applications in various scientific research fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In drug discovery, this compound has been used as a scaffold for the design of novel therapeutic agents. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
N,N-bis(prop-2-enyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13NO2/c1-3-7-12(8-4-2)11(13)10-6-5-9-14-10/h3-6,9H,1-2,7-8H2 |
InChI-Schlüssel |
HOOXLYXCHSHBAQ-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=CO1 |
Kanonische SMILES |
C=CCN(CC=C)C(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)
![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



